

# 2-Bromothiazole: A Core Heterocycle for Advanced Drug Discovery

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## Compound of Interest

Compound Name: 2-Bromothiazole

Cat. No.: B021250

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-bromothiazole**, a pivotal heterocyclic building block in modern medicinal chemistry. We will explore its fundamental properties, synthesis, and its critical role in the development of targeted therapeutics, particularly kinase inhibitors. Detailed experimental protocols for its synthesis and subsequent derivatization are provided, alongside visualizations of its application in modulating key cellular signaling pathways.

## Core Properties of 2-Bromothiazole

**2-Bromothiazole** is a substituted thiazole, a five-membered aromatic ring containing both sulfur and nitrogen. The presence of the bromine atom at the 2-position provides a versatile synthetic handle for a variety of cross-coupling reactions, making it an invaluable starting material for the synthesis of more complex molecules.

Property	Value	Reference
CAS Number	3034-53-5	[cite]
Molecular Formula	C <sub>3</sub> H <sub>2</sub> BrNS	[cite]
Molecular Weight	164.02 g/mol	[cite]
Appearance	Colorless to light yellow liquid	[cite]
Boiling Point	171 °C	[cite]
Density	1.82 g/mL at 25 °C	[cite]
Refractive Index (n <sub>20</sub> /D)	1.593	[cite]

## Synthesis and Key Reactions

The synthesis of **2-bromothiazole** and its subsequent use in palladium-catalyzed cross-coupling reactions are fundamental techniques for drug discovery programs.

## Experimental Protocol: Synthesis of 2-Bromothiazole

A common and effective method for the synthesis of **2-bromothiazole** involves the Sandmeyer-type reaction of 2-aminothiazole. This procedure has been optimized to avoid the use of elemental bromine.

Materials:

- 2-Aminothiazole
- Phosphoric Acid (H<sub>3</sub>PO<sub>4</sub>, 85%)
- Nitric Acid (HNO<sub>3</sub>, concentrated)
- Sodium Nitrite (NaNO<sub>2</sub>)
- Copper(II) Sulfate Pentahydrate (CuSO<sub>4</sub>·5H<sub>2</sub>O)
- Sodium Bromide (NaBr)

- Potassium Hydroxide (KOH) or Sodium Carbonate ( $\text{Na}_2\text{CO}_3$ )
- Diethyl ether ( $\text{Et}_2\text{O}$ )
- Magnesium Sulfate ( $\text{MgSO}_4$ )
- Deionized Water ( $\text{H}_2\text{O}$ )

#### Procedure:

- **Diazotization:** 2-Aminothiazole is dissolved in phosphoric acid and cooled to approximately  $5^\circ\text{C}$ . Concentrated nitric acid is added slowly, maintaining a low temperature. A solution of sodium nitrite in water is then added dropwise, which generates the diazonium salt. This reaction is exothermic and produces nitrous oxide, so careful temperature control is crucial. The resulting solution is stirred for an hour at  $0-5^\circ\text{C}$ .
- **Sandmeyer Reaction:** In a separate flask, a solution of copper(II) sulfate and sodium bromide in water is prepared and cooled. The previously prepared "diazo solution" is then added slowly to this mixture, keeping the temperature below  $8^\circ\text{C}$ . This catalyzes the replacement of the diazonium group with a bromine atom. The mixture is stirred for several hours and then allowed to warm to room temperature overnight.
- **Workup and Purification:** The reaction mixture is neutralized, typically with potassium hydroxide or sodium carbonate. The product is then isolated via steam distillation. The organic layer of the distillate is separated, dried with a drying agent like magnesium sulfate, and the solvent is removed under reduced pressure to yield **2-bromothiazole** as a pale yellow oil.

## Experimental Protocol: Suzuki-Miyaura Cross-Coupling of 2-Bromothiazole Derivatives

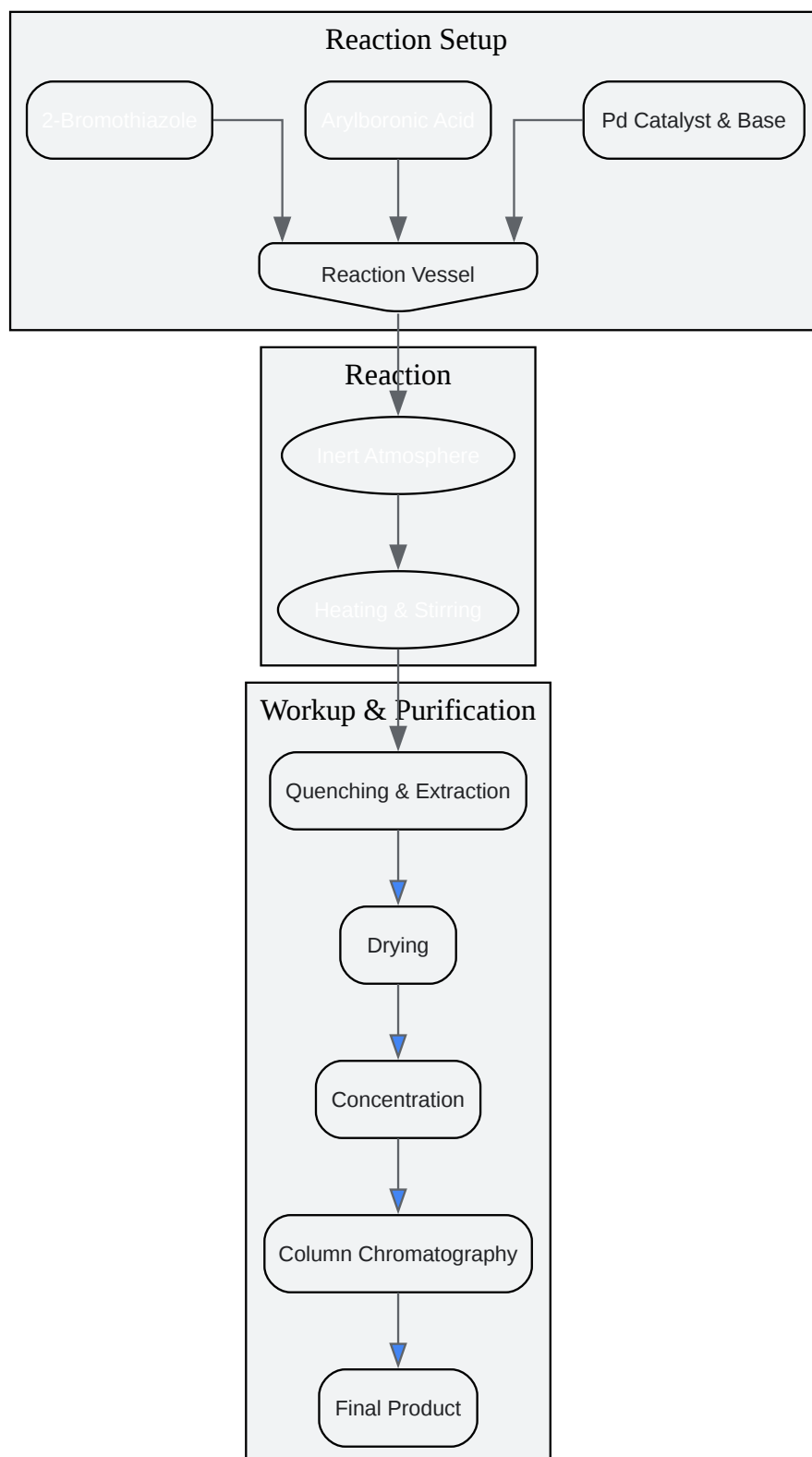
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. **2-Bromothiazole** and its derivatives are excellent substrates for this reaction, allowing for the introduction of various aryl and heteroaryl groups, a common strategy in the synthesis of kinase inhibitors.

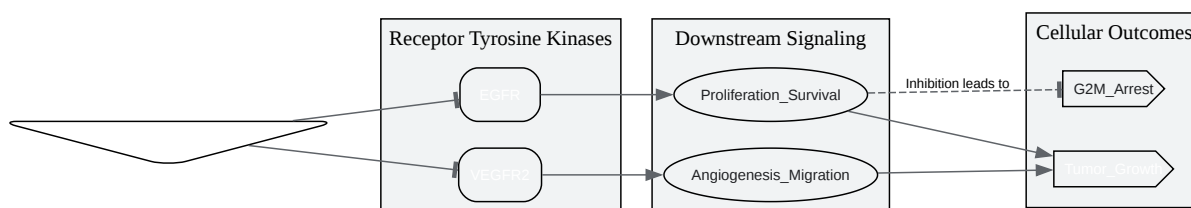
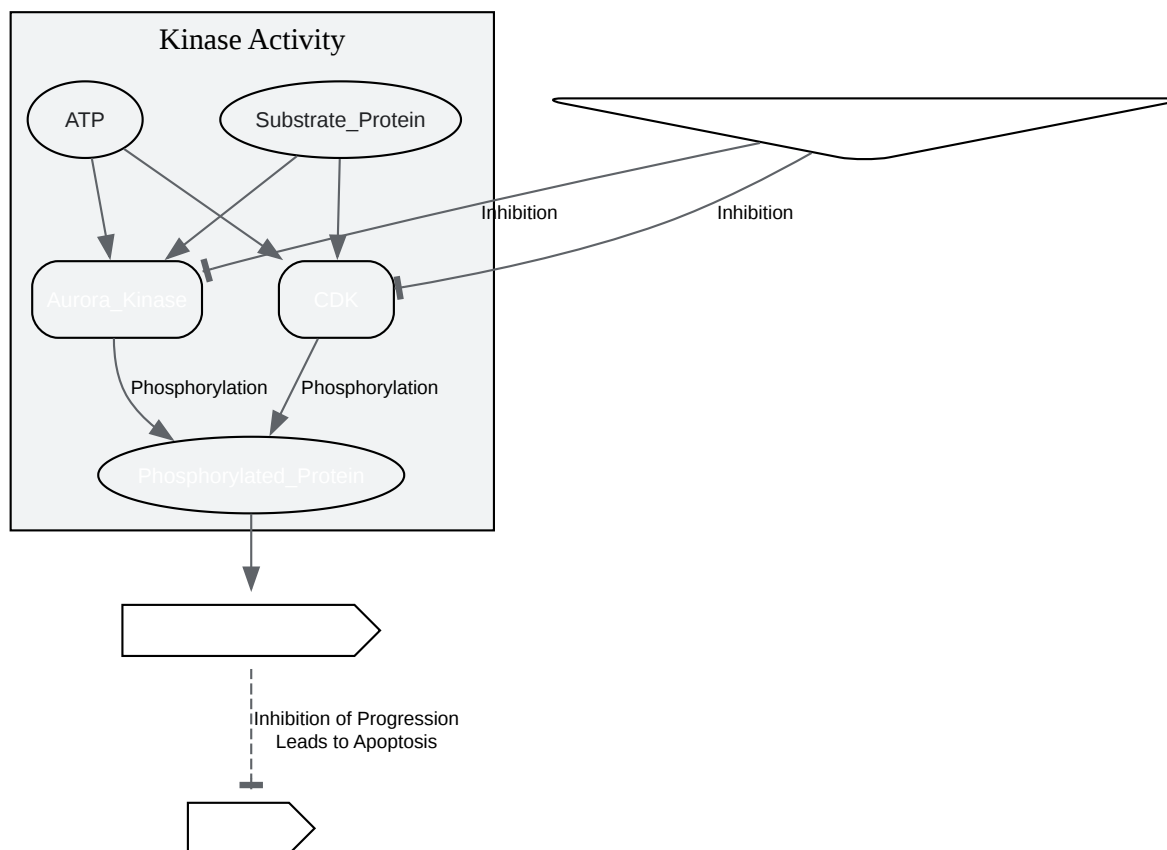
#### Materials:

- **2-Bromothiazole** derivative (e.g., 4-((5-bromothiazol-2-yl)amino)-N-methylbenzamide)
- Arylboronic acid or ester
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, Pd<sub>2</sub>(dba)<sub>3</sub>)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>)
- Solvent (e.g., 1,4-Dioxane/Water mixture, DMF, Toluene)
- Inert gas (Nitrogen or Argon)

Procedure:

- **Reaction Setup:** In a Schlenk flask or microwave vial under an inert atmosphere, the **2-bromothiazole** derivative, the arylboronic acid (typically 1.1-1.5 equivalents), the base (2-3 equivalents), and the palladium catalyst (1-5 mol%) are combined.
- **Solvent Addition:** Anhydrous solvent is added via syringe.
- **Reaction:** The mixture is heated (typically to 80-120 °C) and stirred for 2-24 hours. The progress of the reaction is monitored by techniques such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Workup:** Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired 2-arylthiazole derivative.





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